

Thermochemistry of Bicyclo[5.2.0]non-1-ene: A Technical Overview

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Compound of Interest

Compound Name: *Bicyclo[5.2.0]non-1-ene*

Cat. No.: *B15443414*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available thermochemical data for **bicyclo[5.2.0]non-1-ene** and its closely related saturated analog, cis-bicyclo[5.2.0]nonane. Due to a lack of experimentally determined thermochemical data in the peer-reviewed literature for **bicyclo[5.2.0]non-1-ene**, this document presents estimated values for the corresponding saturated compound, cis-bicyclo[5.2.0]nonane, to serve as a preliminary reference. These estimations are derived from established computational methods.

Introduction to Bicyclo[5.2.0]non-1-ene

Bicyclo[5.2.0]non-1-ene is a bicyclic alkene with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol [1][2]. Its structure consists of a seven-membered ring fused to a four-membered ring, with a double bond at the bridgehead position. This arrangement introduces significant ring strain, which is expected to influence its reactivity and thermochemical properties. The compound and its derivatives are of interest in synthetic organic chemistry and have been explored in the context of medicinal chemistry, for instance, in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists[3].

Estimated Thermochemical Data

Direct experimental thermochemical data for **bicyclo[5.2.0]non-1-ene**, such as its enthalpy of formation, standard entropy, and heat capacity, are not readily available in the current scientific literature. However, estimated thermochemical properties for the closely related saturated

compound, cis-bicyclo[5.2.0]nonane (C₉H₁₆, Molecular Weight: 124.22 g/mol), have been calculated using the Joback method[4][5]. These values can provide a useful, albeit approximate, baseline for understanding the energetic properties of the bicyclo[5.2.0]nonane framework.

Table 1: Estimated Thermochemical Properties of cis-Bicyclo[5.2.0]nonane[4]

Property	Symbol	Value	Unit
Enthalpy of Formation (Standard Conditions)	$\Delta_f H^\circ$	-101.97	kJ/mol
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	110.10	kJ/mol
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	9.04	kJ/mol
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	35.97	kJ/mol
Ideal Gas Heat Capacity (at Normal Boiling Point)	C _{pg}	240.94	J/mol·K
Normal Boiling Point	T _{boil}	431.61	K
Normal Melting Point	T _{fus}	216.51	K

Note: These values are estimations derived from the Joback group contribution method and are not based on experimental measurements.

Experimental and Computational Protocols

Joback Method for Thermochemical Estimation

The thermochemical data presented in Table 1 for cis-bicyclo[5.2.0]nonane were estimated using the Joback method[4]. This is a group contribution method used to predict various thermochemical and physical properties of organic compounds based on their molecular structure.

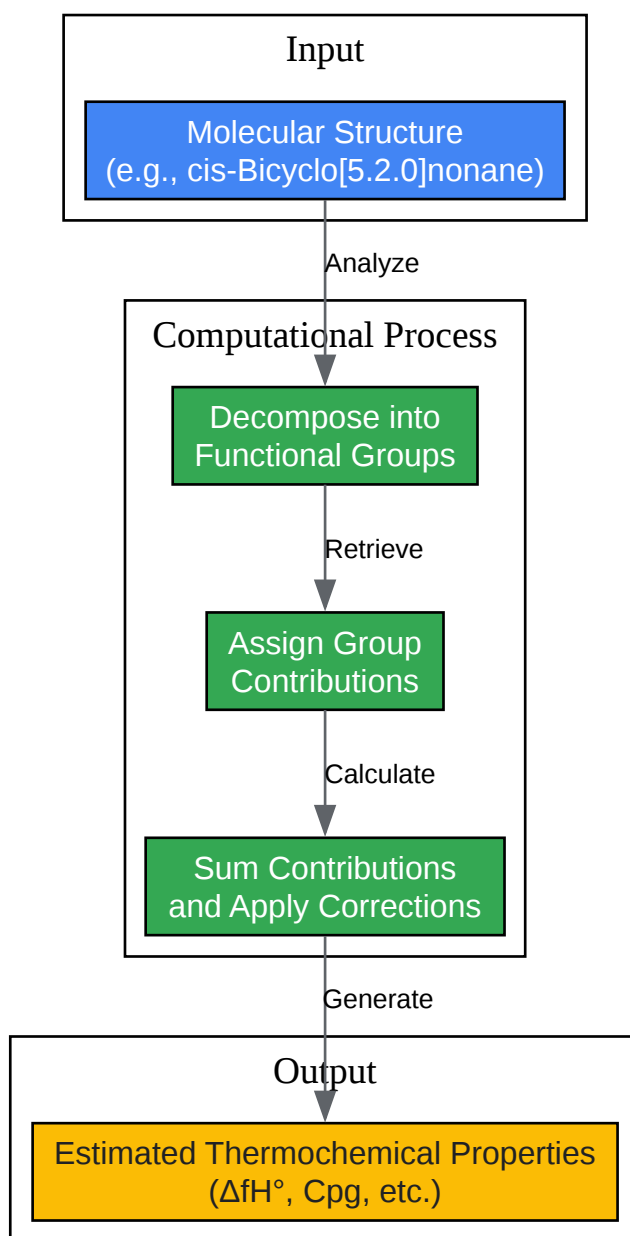
Methodology:

- **Molecular Structure Decomposition:** The molecule is broken down into its constituent functional groups.
- **Group Contributions:** Each functional group has an assigned numerical contribution for a specific property (e.g., enthalpy of formation, heat capacity). These contributions have been determined by fitting experimental data from a large set of known compounds.
- **Summation:** The property of the entire molecule is estimated by summing the contributions of its constituent groups. Corrections may be applied for non-ideal interactions between groups.

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data are unavailable. However, it is important to recognize that the accuracy of this method can be limited, especially for complex or strained molecules like bicyclic systems.

Logical Workflow for Thermochemical Estimation

The following diagram illustrates the general workflow for estimating thermochemical properties using a group contribution method like the Joback method.



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